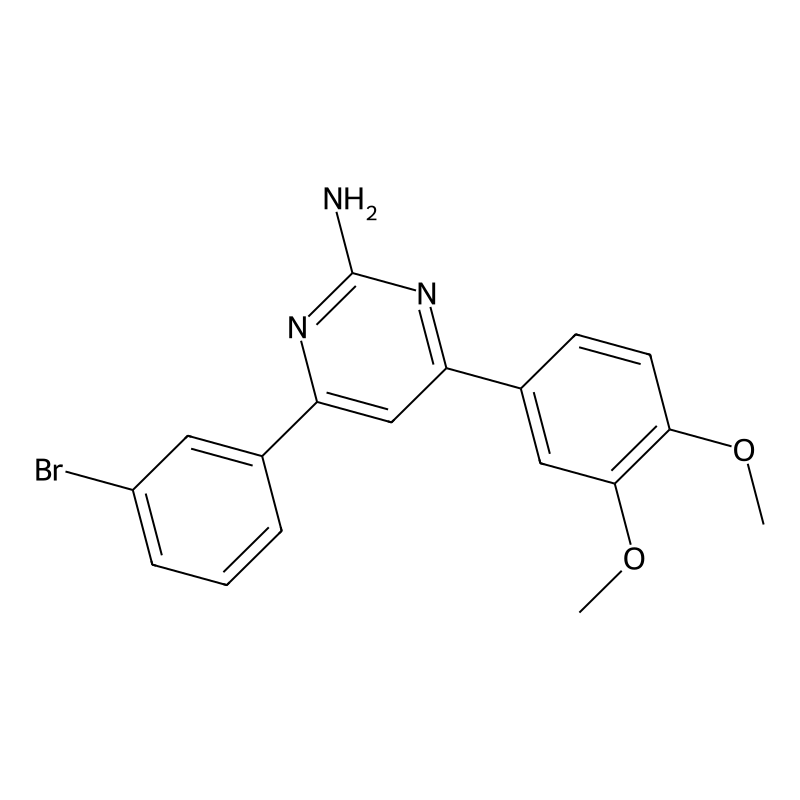

4-(3-Bromophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-(3-Bromophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine is a synthetic organic compound belonging to the pyrimidine family, characterized by its unique substitution pattern. The compound features a pyrimidine ring with two distinct phenyl groups attached at the 4 and 6 positions. Specifically, one phenyl group is substituted with a bromine atom (3-bromophenyl), while the other carries two methoxy groups (3,4-dimethoxyphenyl). This structural arrangement suggests potential for diverse biological activities and applications in medicinal chemistry.

There is no scientific literature available on the mechanism of action of this specific compound.

- Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat.

- Work in a well-ventilated fume hood.

- Dispose of the compound according to local regulations for hazardous waste.

Future Research Directions

- Synthesis and characterization of the compound to confirm its structure and properties.

- Investigation of potential biological activities, such as antibacterial, antifungal, or anti-cancer properties.

- Computational modeling to predict its interactions with other molecules and potential drug targets.

Search Results

A search for scientific literature on this specific compound yielded no significant results. Databases like PubChem [] and the Comparative Toxicogenomics Database (CTD) [] do not have entries for this specific molecule.

Future Research Directions:

Given the lack of current research, 4-(3-Bromophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine could be a potential candidate for investigation in various scientific fields:

Medicinal Chemistry

The pyrimidine ring is a common scaffold in many drugs. Research could explore if this compound possesses any biological activity relevant to disease treatment [].

Material Science

Pyrimidine derivatives can find applications in organic materials like semiconductors or functional polymers []. Studies could investigate the material properties of this molecule.

Organic Chemistry

The synthesis and characterization of this compound could be of interest for further understanding the reactivity and properties of functionalized pyrimidines [].

The reactivity of 4-(3-Bromophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine can be explored through various chemical transformations, including:

- Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles to form new derivatives.

- Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds, which are significant in pharmaceutical development.

- Reduction Reactions: The methoxy groups can be reduced to hydroxyl groups under specific conditions, potentially altering the compound's biological activity.

Research indicates that compounds similar to 4-(3-Bromophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine exhibit significant biological activities, particularly in anticancer research. For instance:

- Anticancer Properties: Pyrimidine derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation, such as Aurora kinases. Specifically, some derivatives selectively inhibit Aurora A kinase while sparing Aurora B kinase .

- Antimicrobial Activity: Certain structural analogs demonstrate antimicrobial properties against various bacterial strains.

These findings suggest that 4-(3-Bromophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine may possess similar therapeutic potential.

The synthesis of 4-(3-Bromophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine typically involves multi-step organic synthesis techniques:

- Formation of the Pyrimidine Core: The initial step often includes the condensation of appropriate aldehydes and urea derivatives to form the pyrimidine ring.

- Bromination: The introduction of the bromine substituent can be achieved through electrophilic aromatic substitution using bromine or brominating agents.

- Methoxylation: The addition of methoxy groups can be performed via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

Each step must be optimized for yield and purity to ensure the final product's efficacy.

The unique structure of 4-(3-Bromophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine makes it a candidate for various applications:

- Pharmaceutical Development: Due to its potential anticancer activity, this compound can be explored as a lead compound in drug discovery programs targeting cancer therapies.

- Biochemical Research: It may serve as a tool compound for studying enzyme inhibition and cell signaling pathways related to cancer progression.

Interaction studies involving 4-(3-Bromophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine focus on its binding affinity and selectivity towards biological targets such as kinases. These studies typically employ techniques like:

- Molecular Docking: To predict how the compound interacts with target proteins at the molecular level.

- In Vitro Assays: To evaluate its inhibitory effects on specific enzymes or cellular pathways relevant to disease states.

Such studies are crucial for understanding the compound's mechanism of action and optimizing its pharmacological profile.

Several compounds share structural similarities with 4-(3-Bromophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine. Here is a comparison highlighting their uniqueness:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(3-Chlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine | Chlorine instead of bromine; one methoxy group | Anticancer activity |

| 4-(Phenyl)-6-(3,5-dimethoxyphenyl)pyrimidin-2-amine | No halogen; two methoxy groups | Anticancer activity |

| 4-(Biphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine | Biphenyl substitution; fluorine instead of bromine | Potential kinase inhibition |

The unique combination of a brominated phenyl group and two methoxy substituents distinguishes 4-(3-Bromophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine from these analogs, potentially enhancing its selectivity and efficacy against specific biological targets.